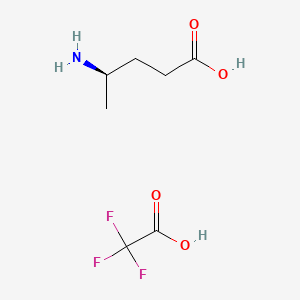

(4R)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-4-Aminopentanoic acid trifluoroacetic acid is a compound that combines ®-4-Aminopentanoic acid with trifluoroacetic acid. ®-4-Aminopentanoic acid, also known as ®-4-aminovaleric acid, is an amino acid derivative. Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and peptide chemistry. The combination of these two compounds results in a unique chemical entity with specific properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Aminopentanoic acid trifluoroacetic acid typically involves the reaction of ®-4-Aminopentanoic acid with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of ®-4-Aminopentanoic acid trifluoroacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or large-scale chromatography to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

®-4-Aminopentanoic acid trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amino acid derivatives. These products have different chemical and physical properties, making them useful in various applications .

Applications De Recherche Scientifique

®-4-Aminopentanoic acid trifluoroacetic acid has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of ®-4-Aminopentanoic acid trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-4-Aminopentanoic acid trifluoroacetic acid: The enantiomer of ®-4-Aminopentanoic acid trifluoroacetic acid with similar chemical properties but different biological activity.

4-Aminobutanoic acid trifluoroacetic acid: A shorter-chain analog with different chemical and physical properties.

5-Aminopentanoic acid trifluoroacetic acid: A longer-chain analog with distinct reactivity and applications.

Uniqueness

®-4-Aminopentanoic acid trifluoroacetic acid is unique due to its specific stereochemistry and the presence of the trifluoroacetic acid moiety. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Activité Biologique

(4R)-4-Aminopentanoic acid, also known as 4-aminobutanoic acid or γ-aminobutyric acid (GABA), is a significant neurotransmitter in the central nervous system. The addition of 2,2,2-trifluoroacetic acid (TFA) modifies its properties, enhancing its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound consists of a pentanoic acid backbone with an amino group at the fourth carbon and a trifluoroacetyl group. The chemical structure can be represented as follows:

Biological Activity Overview

-

Neurotransmission Modulation :

- GABA is primarily known for its inhibitory neurotransmitter role in the brain. It modulates neuronal excitability and has been implicated in various neurological disorders.

- The presence of TFA may influence the binding affinity to GABA receptors, potentially enhancing its inhibitory effects.

-

Anticonvulsant Properties :

- Studies have shown that GABA analogs exhibit anticonvulsant properties. The incorporation of TFA may increase the stability and bioavailability of the compound, making it a candidate for treating epilepsy and other seizure disorders.

-

Anxiolytic Effects :

- GABAergic compounds are often explored for their anxiolytic effects. Research indicates that modifications like trifluoroacetylation can enhance the anxiolytic profile by increasing receptor affinity.

Structure-Activity Relationships

The biological activity of (4R)-4-aminopentanoic acid derivatives is influenced by their structural modifications. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of TFA | Increased receptor binding affinity |

| Alteration of chain length | Variability in efficacy against different receptors |

| Stereochemistry | R-enantiomers often show enhanced activity |

A study indicated that analogs with varying substitutions at the amino group exhibited different potencies in inhibiting specific enzymes related to neurotransmitter metabolism .

Case Studies

- Case Study on Anticonvulsant Activity :

- Anxiolytic Activity Assessment :

Research Findings

Recent research highlights the following findings regarding (4R)-4-aminopentanoic acid; 2,2,2-trifluoroacetic acid:

- Binding Affinity : Enhanced binding to GABA receptors was observed through fluorescence polarization assays, indicating improved pharmacodynamics due to TFA modification.

- Efficacy in Neurological Disorders : Animal models treated with this compound showed promise in reducing symptoms associated with anxiety and epilepsy .

- Potential Side Effects : While efficacy was noted, side effects such as sedation were also recorded, necessitating further investigation into dosage optimization.

Propriétés

IUPAC Name |

(4R)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.C2HF3O2/c1-4(6)2-3-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIKECLDRDMBJG-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.